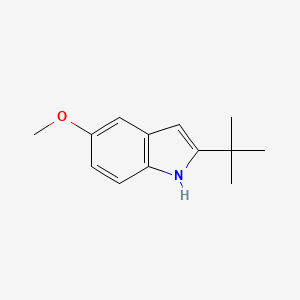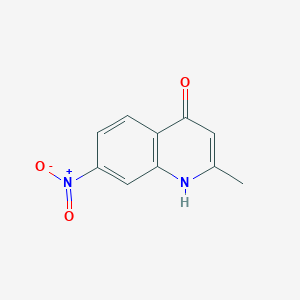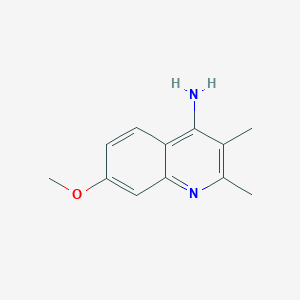
7-Methoxy-2,3-dimethylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,3-dimethylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Methoxy-2,3-dimethylquinolin-4-amine, can be achieved through various classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods typically involve cyclization reactions starting from aniline derivatives and other reagents under specific conditions.
For example, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but common solvents include methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols. These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency .
化学反応の分析
Types of Reactions
7-Methoxy-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
科学的研究の応用
7-Methoxy-2,3-dimethylquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-Methoxy-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2-Methylquinoline: A derivative with a single methyl group.
4-Aminoquinoline: A derivative with an amino group at the 4-position.
Uniqueness
7-Methoxy-2,3-dimethylquinolin-4-amine is unique due to its specific substitutions, which can confer distinct chemical and biological properties. These substitutions may enhance its solubility, reactivity, and potential biological activities compared to other quinoline derivatives .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
7-methoxy-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3,(H2,13,14) |
InChIキー |
AFGHUVKZCJJWES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)



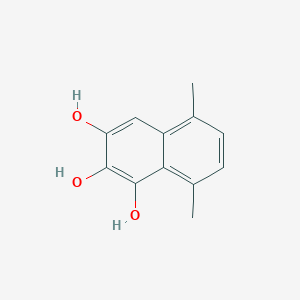





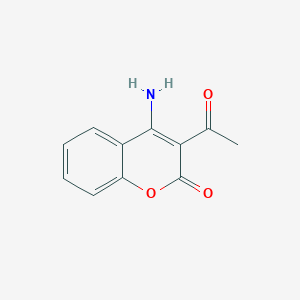
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
